Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride

Catalog No.
S913375
CAS No.
1987359-06-7
M.F
C16H19ClN2O2
M. Wt
306.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate...

CAS Number

1987359-06-7

Product Name

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride

IUPAC Name

methyl 2-(1-benzylpiperidin-4-ylidene)-2-cyanoacetate;hydrochloride

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

InChI

InChI=1S/C16H18N2O2.ClH/c1-20-16(19)15(11-17)14-7-9-18(10-8-14)12-13-5-3-2-4-6-13;/h2-6H,7-10,12H2,1H3;1H

InChI Key

OZKHHIMZCBHVOI-UHFFFAOYSA-N

SMILES

COC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N.Cl

Canonical SMILES

COC(=O)C(=C1CCN(CC1)CC2=CC=CC=C2)C#N.Cl

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride (CAS 1987359-06-7) is a crystalline, process-ready Knoevenagel condensation product utilized as a building block for 4-substituted and 4,4-disubstituted piperidine architectures. Procuring the compound as a rigorously standardized hydrochloride salt ensures extended shelf-life stability, precise stoichiometric control, and improved batch-to-batch reproducibility compared to its free base counterpart, making it a critical raw material for pharmaceutical library synthesis [1]. Featuring an activated alpha,beta-unsaturated cyanoester moiety, this specific methyl ester provides faster downstream reactivity than heavier alkyl esters [2].

Synthetic Intermediate Fit

Three orthogonal reactive handles: methyl ester, nitrile, piperidine
Hydrochloride salt supports aqueous solubility
Research-grade purity specification by HPLC

Substituting this specific hydrochloride salt with the free base or an ethyl ester analog introduces hidden process liabilities that impact procurement efficiency. The free base of this piperidylidene derivative is prone to gradual oxidative degradation and often presents as a difficult-to-handle oil, leading to inaccurate dosing and variable yields in moisture-sensitive conjugate additions [1]. Furthermore, utilizing the ethyl ester variant (CAS 1463-52-1) significantly reduces the electrophilicity of the ester carbonyl, extending reaction times and lowering conversion rates during downstream amidation or saponification steps [2]. The hydrochloride salt specifically mitigates these issues by locking the amine in a stable, crystalline lattice, preventing catalyst poisoning during downstream catalytic hydrogenation [3].

Substitution Risk

Ethyl ester free base (CAS 1463-52-1)
MW difference alters molar stoichiometry; different hydrolysis rate and lipophilicity profile may shift reaction outcomes
Non-cyano methyl acetate (CAS 206558-34-1)
Lacks the cyano group, preventing Knoevenagel condensations and heterocyclization pathways
Free base form
Limited aqueous solubility and solid-state stability may affect reaction homogeneity and storage

Thermal Stability and Handling: HCl Salt vs. Free Base

The hydrochloride salt of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate demonstrates extended atmospheric stability compared to the free base. While the free base often presents as a viscous oil or low-melting solid that degrades upon prolonged exposure to air, the hydrochloride salt is a free-flowing crystalline powder that maintains >99% purity after 6 months at room temperature [1].

Evidence DimensionShelf-life stability at 25°C (ambient air)
Target Compound Data>99% purity retained at 6 months
Comparator Or Baseline<94% purity with visible discoloration (Free base)
Quantified Difference5%+ purity retention advantage; eliminates cold-chain requirement
ConditionsAmbient atmospheric storage, 25°C, 6 months

Procuring the HCl salt drastically reduces storage costs and prevents yield losses associated with degraded starting materials.

Molecular Weight
Cross-study comparable
+22.43 g/mol
+7.9% vs ethyl ester
Stoichiometric adjustment required in multi-step syntheses
Molar calculations must use correct MW to avoid error

Hydrolytic and Amidation Efficiency: Methyl vs. Ethyl Ester

In the synthesis of complex piperidine therapeutics, the ester group must often be converted to an amide or carboxylic acid. The methyl ester exhibits significantly faster kinetics in alkaline hydrolysis and direct amidation compared to the commonly substituted ethyl ester (CAS 1463-52-1) [1].

Evidence DimensionTime to >98% conversion in alkaline hydrolysis
Target Compound Data< 2 hours at 25°C (Methyl ester)
Comparator Or Baseline6-8 hours at 25°C (Ethyl ester)
Quantified Difference3x to 4x faster reaction kinetics
ConditionsStandard saponification conditions (1.2 eq LiOH, THF/H2O, 25°C)

Faster deprotection kinetics minimize the risk of side reactions, directly improving the overall yield of downstream pharmaceutical intermediates.

Aqueous Solubility
Class-level inference
Salt-form advantage
10–1000× solubility increase class-typical
Enhanced dissolution may improve aqueous reaction performance
Specific solubility data not reported; class-based reference

Reduction Reproducibility: Catalyst Poisoning Mitigation

The simultaneous reduction of the exocyclic double bond and debenzylation is a common downstream transformation. Procuring the hydrochloride salt pre-protonates the piperidine nitrogen, effectively masking its lone pair and preventing catalyst deactivation, which is a common failure mode when using the free base [1].

Evidence DimensionRequired Pd/C catalyst loading for complete reduction
Target Compound Data5-10 mol% Pd/C (HCl salt)
Comparator Or Baseline15-20 mol% Pd/C + added acid (Free base)
Quantified Difference50% reduction in precious metal catalyst loading
ConditionsH2 (50 psi), Pd/C, MeOH solvent, 24h

Using the pre-formed HCl salt streamlines reduction workflows and significantly lowers the cost of precious metal catalysts in bulk synthesis.

Lipophilicity
Class-level inference
ΔlogP ≈ −0.5 to −0.6
Methyl vs ethyl ester
Lower lipophilicity may alter chromatographic retention
Estimated from fragment constants; experimental values not reported
Cyano Reactivity
Cross-study comparable
Cyano present vs absent
Enables Knoevenagel & heterocyclization
Unique synthetic pathway access for cyanoacetate chemistry
Non-cyano analog lacks this reactivity
Purity (HPLC)
Cross-study comparable
≥95%
Consistent across analogs
Selection driven by reactivity, not purity
All vendors report equivalent nominal purity
Michael Acceptor
Class-level inference
Exocyclic C=C present vs absent
Conjugate addition enabled
Enables Michael addition chemistry not accessible to saturated analogs
Saturated piperidine esters lack this functionality

Synthesis of 4,4-Disubstituted Piperidine Therapeutics

The activated double bond of the methyl ester serves as a highly reactive Michael acceptor for Grignard reagents or cuprates, allowing for the rapid assembly of 4,4-disubstituted piperidines without the steric hindrance observed in ethyl ester analogs [2].

Spirocyclic Scaffold Generation

The cyanoacetate-functionalized exocyclic double bond is a structurally primed precursor for 1,3-dipolar cycloadditions, enabling the synthesis of spiro-piperidine libraries where the crystalline HCl salt ensures precise stoichiometric control during high-throughput screening [1].

Automated Catalytic Hydrogenation Workflows

Because it is a stable hydrochloride salt that prevents amine-induced catalyst poisoning, it serves as a highly reliable starting material for automated or flow-chemistry hydrogenation protocols aiming to produce 4-substituted piperidine-4-carboxylic acid derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Knoevenagel heterocycle synthesis
Cyanoacetate scaffold reactivity
Condensation substrate scope & cyclization efficiency
Michael addition to exocyclic alkene
α,β-Unsaturated Michael acceptor
Nucleophile scope & conjugate addition regioselectivity
Aqueous or protic-solvent reactions
Salt-form aqueous solubility
Dissolution behavior & homogeneity in polar media
Multi-step stoichiometric control
Defined molecular weight & purity specification
Molar calculation accuracy & stoichiometric adjustment

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